molecular formula C12H22O10 B12318736 2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B12318736
M. Wt: 326.30 g/mol
InChI Key: LTHOGZQBHZQCGR-UHFFFAOYSA-N
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Description

2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex organic compound known for its unique structural properties. This compound is classified as a glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol typically involves the use of protected intermediates to ensure the selective formation of the desired glycosidic bond. One common method involves the use of a protected galactopyranoside as a building block . The reaction conditions often include the use of specific protecting groups to prevent unwanted side reactions and to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in various biological processes and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. As a glycoside, it may interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways . The exact molecular targets and pathways can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycosides such as:

Uniqueness

What sets 2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol apart from similar compounds is its specific structural configuration and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

2-methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3

InChI Key

LTHOGZQBHZQCGR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O

Origin of Product

United States

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